Cephacetrile ethanolamine salt

Description

Historical Context and Significance within Beta-Lactam Antibiotic Research

The journey of cephacetrile is rooted in the broader history of β-lactam antibiotics, a class of drugs that revolutionized the treatment of bacterial infections. Following the discovery of penicillin, the quest for new and improved β-lactam agents led to the development of cephalosporins. Cephacetrile, a derivative of 7-aminocephalosporanic acid (7-ACA), emerged from this intensive period of research and development. drugbank.comnih.gov Its synthesis was first reported in 1966. wikipedia.org

As a first-generation cephalosporin (B10832234), cephacetrile was noted for its effectiveness against many Gram-positive bacteria and a more limited spectrum against Gram-negative species. drugbank.comnih.gov The primary mechanism of action for cephacetrile, like other cephalosporins, is the inhibition of bacterial cell wall synthesis. nih.govwikipedia.org It achieves this by binding to and inactivating penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall, which are crucial enzymes for the final steps of peptidoglycan synthesis. nih.govwikipedia.org This disruption leads to the weakening of the cell wall and subsequent cell lysis. nih.gov

The development of cephacetrile and other early cephalosporins was a significant step in overcoming the challenges of antibiotic resistance that were beginning to emerge against penicillin. Research from the late 1970s and early 1980s focused on understanding the prevalence and mechanisms of β-lactamase production in Gram-negative bacteria, which posed a threat to the efficacy of β-lactam antibiotics. nih.gov

Current Research Landscape and Emerging Trends Pertaining to Cephacetrile Ethanolamine (B43304) Salt

Current research on cephacetrile ethanolamine salt is multifaceted, extending beyond its direct antibacterial applications. While its clinical use has been largely succeeded by later-generation cephalosporins with broader activity against Gram-negative bacteria, cephacetrile remains a valuable tool in several areas of scientific investigation.

One area of focus is its use as a reference standard in the development and validation of new analytical methods for detecting antibiotic residues in various matrices. The stability of the ethanolamine salt form makes it suitable for such applications. Furthermore, studies continue to explore the antibacterial spectrum of cephacetrile against specific pathogens, sometimes in combination with other compounds, to investigate potential synergistic effects or to understand resistance mechanisms.

Emerging trends also include the investigation of cephacetrile's properties for non-traditional applications. This can involve its use in veterinary medicine, where it has been marketed for treating mammary infections in lactating cows. wikipedia.org The compound's well-defined chemical structure and properties also make it a candidate for use in the development of novel drug delivery systems or as a starting material for the synthesis of new β-lactam derivatives with enhanced properties.

Scope and Objectives of Advanced Research on this compound

Advanced research on this compound is driven by several key objectives. A primary goal is to fully elucidate its pharmacokinetic and pharmacodynamic properties. This includes detailed studies on its absorption, distribution, metabolism, and excretion to better understand its behavior in biological systems.

Another significant objective is the continued investigation of its mechanism of action at a molecular level. While the general mechanism of inhibiting cell wall synthesis is well-established, further research aims to identify the specific PBPs to which it binds with the highest affinity and the downstream consequences of this binding in different bacterial species.

Furthermore, there is a continued interest in its chemical synthesis and modification. Researchers are exploring more efficient and environmentally friendly synthetic routes to cephacetrile and its analogs. The modification of its chemical structure is also an active area of research, with the goal of creating new compounds with an expanded antibacterial spectrum, increased potency, or improved resistance to β-lactamases.

Detailed Research Findings

Antibacterial Spectrum of Cephacetrile

The in vitro antibacterial activity of cephacetrile has been evaluated against a variety of bacterial isolates. The minimum inhibitory concentrations (MICs) provide a quantitative measure of its potency.

| Bacterial Species | MIC Range (µg/mL) |

| Group A Streptococcus | 0.06 - 0.5 |

| D. pneumoniae | 0.06 - 0.5 |

| Staph. aureus | 0.06 - 0.5 |

| E. coli | 4 - 6 |

| Klebsiella-Enterobacter | 4 - 6 |

| Pr. mirabilis | 8 - 32 |

| Ps. aeruginosa | >500 |

| Data sourced from a study evaluating 187 bacterial isolates. nih.gov |

Some strains of Klebsiella and E. coli have shown higher MICs, exceeding 125 µg/mL. nih.gov

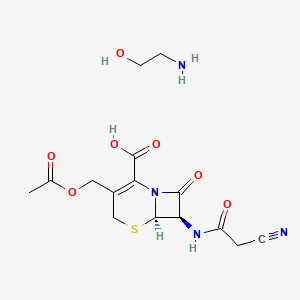

Structure

2D Structure

Properties

CAS No. |

84803-50-9 |

|---|---|

Molecular Formula |

C15H20N4O7S |

Molecular Weight |

400.4 g/mol |

IUPAC Name |

(6R,7R)-3-(acetyloxymethyl)-7-[(2-cyanoacetyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;2-aminoethanol |

InChI |

InChI=1S/C13H13N3O6S.C2H7NO/c1-6(17)22-4-7-5-23-12-9(15-8(18)2-3-14)11(19)16(12)10(7)13(20)21;3-1-2-4/h9,12H,2,4-5H2,1H3,(H,15,18)(H,20,21);4H,1-3H2/t9-,12-;/m1./s1 |

InChI Key |

FIUKYWZKCONOFR-WYUVZMMLSA-N |

Isomeric SMILES |

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CC#N)SC1)C(=O)O.C(CO)N |

Canonical SMILES |

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CC#N)SC1)C(=O)O.C(CO)N |

Origin of Product |

United States |

Mechanistic Elucidation of Antimicrobial Action of Cephacetrile Ethanolamine Salt

Inhibition of Bacterial Cell Wall Peptidoglycan Biosynthesis

The structural integrity of the bacterial cell wall is paramount for survival, protecting the cell from osmotic stress and maintaining its shape. This rigidity is primarily due to the peptidoglycan layer, a complex polymer of glycan chains cross-linked by short peptides. The biosynthesis of peptidoglycan is a multi-step process, with the final and crucial step being the transpeptidation reaction that forms the cross-links.

Cephacetrile ethanolamine (B43304) salt, like all β-lactam antibiotics, acts by interrupting this vital process. nih.govnih.gov Its mechanism is a classic example of targeted inhibition, focusing on the final stage of cell wall construction. By preventing the formation of a stable and robust peptidoglycan mesh, the cell wall is weakened. In an environment of lower solute concentration than the bacterial cytoplasm, this compromised cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and death. nih.govnih.gov

Molecular Interactions with Penicillin-Binding Proteins (PBPs)

The molecular targets of cephacetrile and other β-lactam antibiotics are the penicillin-binding proteins (PBPs). nih.govnih.gov These are bacterial enzymes, specifically transpeptidases, that are anchored in the cytoplasmic membrane and are responsible for catalyzing the cross-linking of peptidoglycan chains. nih.gov The β-lactam ring of cephacetrile mimics the D-Ala-D-Ala moiety of the natural substrate of the PBPs. This structural similarity allows cephacetrile to bind to the active site of the PBPs.

Upon binding, the highly reactive β-lactam ring of cephacetrile is cleaved, and a stable, covalent acyl-enzyme complex is formed with a serine residue in the active site of the PBP. This acylation is essentially irreversible and inactivates the enzyme, preventing it from carrying out its normal function in cell wall synthesis. nih.gov

Target Specificity and Binding Affinities of Cephacetrile Ethanolamine Salt

Different bacteria possess a variety of PBPs, and the affinity of a specific β-lactam antibiotic for these different PBPs can vary. This differential binding affinity often correlates with the antibiotic's spectrum of activity and its morphological effects on bacteria. While specific binding affinity data for this compound is not extensively available in recent literature, the general principles of cephalosporin-PBP interactions are well-established. For instance, in Staphylococcus aureus, PBPs 1, 2, and 3 are essential for cell viability, and their inhibition by β-lactams is lethal. nih.gov In methicillin-resistant Staphylococcus aureus (MRSA), the acquisition of PBP2a, which has a low affinity for most β-lactams, is a primary mechanism of resistance. nih.govnih.gov

The effectiveness of a cephalosporin (B10832234) can be quantified by its 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the binding of a fluorescent penicillin to the PBP. Lower IC50 values indicate a higher binding affinity. The following table illustrates the binding affinities of a related advanced-generation cephalosporin, ceftaroline (B109729), to various PBPs in susceptible and resistant strains of S. aureus and S. pneumoniae, providing a comparative context for understanding PBP-cephalosporin interactions.

| Organism | Strain | PBP Target | Ceftaroline IC50 (µg/mL) |

| S. aureus | Methicillin-Susceptible (MSSA) | PBP1 | ≤0.5 |

| PBP2 | ≤0.5 | ||

| PBP3 | ≤0.5 | ||

| S. aureus | Methicillin-Resistant (MRSA) | PBP2a | ≤1 |

| S. pneumoniae | Penicillin-Susceptible | PBP1A | 0.125 - 0.25 |

| PBP2B | 0.5 - 4 | ||

| PBP2X | 0.1 - 1 |

Conformational Dynamics of PBP-Cephacetrile Ethanolamine Salt Complexes

The binding of a β-lactam antibiotic, such as cephacetrile, to a PBP is not a simple lock-and-key interaction but rather a dynamic process that can induce conformational changes in the enzyme. While specific studies on the conformational dynamics of PBP-cephacetrile complexes are limited, research on other β-lactam-PBP interactions provides valuable insights.

Upon binding of a β-lactam, the active site of the PBP can undergo significant reorganization. These conformational shifts can affect regions of the enzyme distant from the active site, potentially influencing interactions with other proteins involved in cell wall synthesis. For example, studies with other cephalosporins have shown that ligand binding can induce both local changes in the active site and larger, global conformational shifts in the PBP. These changes are thought to be crucial for the inhibitory process and may differ depending on the specific β-lactam and PBP involved. It is plausible that the binding of cephacetrile to its target PBPs also induces such conformational changes, which are integral to its mechanism of inhibition.

Downstream Cellular Events Leading to Bacterial Cell Lysis and Bactericidal Effect

The inhibition of PBP activity by this compound sets in motion a series of downstream events that culminate in the death of the bacterial cell. The immediate consequence of PBP inactivation is the cessation of peptidoglycan cross-linking. However, the synthesis of new peptidoglycan precursors continues, as does the activity of autolytic enzymes (autolysins) that are normally involved in the remodeling of the cell wall during growth and division.

This imbalance between cell wall synthesis and degradation leads to a progressive weakening of the peptidoglycan sacculus. The continued turgor pressure from within the cell exerts force on the now-compromised cell wall. Studies on the effects of cephacetrile on Escherichia coli have demonstrated a concentration-dependent increase in bacterial cell volume following exposure to the antibiotic. With increasing concentrations of cephacetrile, the bacterial cells can swell to as much as 20 times their normal volume.

This dramatic increase in cell volume is a prelude to the final bactericidal event: cell lysis. The weakened cell wall eventually ruptures, leading to the release of the cytoplasmic contents and the death of the bacterium. The bacteriolysis induced by cephacetrile has been observed to occur relatively early in the treatment process. This rapid bactericidal action underscores the critical role of a properly maintained cell wall for bacterial survival.

In Vitro and Preclinical Antimicrobial Activity Profiling of Cephacetrile Ethanolamine Salt

Detailed Spectrum of Activity Against Bacterial Pathogens

Cephacetrile demonstrates a broad spectrum of antibacterial activity, although its efficacy varies between different types of bacteria. nih.gov It is known to be effective against many Gram-positive strains and shows a somewhat reduced effectiveness against Gram-negative species. nih.gov The mechanism of action for cephacetrile, like other cephalosporins, involves the inhibition of bacterial cell wall synthesis, which ultimately leads to cell lysis. nih.govontosight.ai

Efficacy Against Gram-Positive Bacterial Strains (e.g., Staphylococcus spp., Streptococcus spp.)

Cephacetrile has shown potent activity against various Gram-positive bacteria. wikipedia.org Specifically, it is effective against penicillinase-producing, methicillin-susceptible staphylococci and streptococci. wikipedia.org However, it is not the primary choice for such infections and shows no activity against methicillin-resistant staphylococci or enterococci. wikipedia.org

In vitro studies have demonstrated that cephacetrile at concentrations of less than 1 μg/mL can inhibit the growth of Staphylococcus aureus and Streptococcus pyogenes. medchemexpress.com Further research has indicated that for Group A Streptococcus, Diplococcus pneumoniae, and Staphylococcus aureus, the Minimum Inhibitory Concentrations (MICs) are in the range of 0.06 to 0.5 μg/ml. nih.gov

| Gram-Positive Bacteria | Noteworthy Findings |

| Staphylococcus aureus | Inhibited by <1 μg/mL of cephacetrile. medchemexpress.com MICs range from 0.06 to 0.5 μg/ml. nih.gov |

| Streptococcus pyogenes | Inhibited by <1 μg/mL of cephacetrile. medchemexpress.com |

| Streptococcus pneumoniae | MICs range from 0.06 to 0.5 μg/ml. nih.gov |

| Streptococcus (Group A) | MICs range from 0.06 to 0.5 μg/ml. nih.gov |

Efficacy Against Gram-Negative Bacterial Strains (e.g., Escherichia coli, Klebsiella spp., Proteus mirabilis)

The activity of first-generation cephalosporins like cephacetrile against Gram-negative bacteria is generally more limited compared to their activity against Gram-positive organisms. wikipedia.org However, they do show efficacy against certain Gram-negative species, including Proteus mirabilis, some strains of Escherichia coli, and Klebsiella pneumoniae. wikipedia.orgnih.gov They are not active against other Gram-negative bacteria such as Bacteroides fragilis, Pseudomonas, Acinetobacter, Enterobacter, indole-positive Proteus, or Serratia. wikipedia.org

Studies have reported MICs of 4-6 μg/ml for E. coli and Klebsiella-Enterobacter, and 8-32 μg/ml for Proteus mirabilis. nih.gov It was also noted that a few strains of Klebsiella and E. coli had higher MICs of more than 125 mcg/ml. nih.gov In a study on the combination of cephacetrile and colistin (B93849), a synergistic or additive effect was observed against a significant number of Klebsiella pneumoniae strains, particularly those with higher initial resistance to the individual drugs. nih.gov

| Gram-Negative Bacteria | Noteworthy Findings |

| Escherichia coli | MICs range from 4-6 μg/ml. nih.gov Some strains have MICs >125 mcg/ml. nih.gov |

| Klebsiella pneumoniae | MICs range from 4-6 μg/ml. nih.gov Some strains have MICs >125 mcg/ml. nih.gov Synergistic effect with colistin in some strains. nih.gov |

| Proteus mirabilis | MICs range from 8-32 μg/ml. nih.gov |

| Pseudomonas aeruginosa | MICs are generally high, often >500 μg/ml. nih.gov |

Comparative In Vitro Efficacy Assessments with Other Cephalosporins and Beta-Lactam Antibiotics

When compared to other cephalosporins, the inhibitory activity of cephacetrile is generally representative of other first-generation cephalosporins like cephaloridine (B1668813), cephalexin (B21000), cefazolin (B47455), cephapirin (B1668819), and cephradine (B1668399). nih.gov However, there are significant differences when compared to later-generation cephalosporins, especially against certain Gram-negative bacteria. nih.gov

One study compared six cephalosporins and found that cefuroxime (B34974) and cefotaxime (B1668864) had the highest activity against Gram-negative bacteria, with very low MICs. nih.gov In contrast, cephalothin (B1668815) was found to be the most effective against Staphylococci. nih.gov Another comparative study showed that cefaclor (B193732) was more active than cephalexin and cephradine against non-beta-lactamase producing strains of Escherichia coli, Klebsiella species, and Proteus mirabilis. nih.gov

Determination of Minimal Inhibitory Concentrations (MICs) in Laboratory Settings

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antibiotic's in vitro activity, defined as the lowest concentration of the drug that inhibits the visible growth of a microorganism after overnight incubation. harvard.edu This is a standardized method crucial for assessing the susceptibility of bacteria to antimicrobial agents. harvard.edunih.gov

For cephacetrile, MIC values have been determined against a variety of bacterial isolates. An agar-dilution technique was used in one study to determine the MICs for 187 isolates. nih.gov The results showed MICs ranging from 0.06 to 0.5 μg/ml for Gram-positive bacteria like Group A Streptococcus, D. pneumoniae, and Staph. aureus. nih.gov For Gram-negative bacteria such as E. coli and Klebsiella-Enterobacter, the MICs were between 4-6 μg/ml, and for Pr. mirabilis, they were 8-32 μg/ml. nih.gov Notably, for Ps. aeruginosa, the MIC was over 500 μg/ml, indicating a lack of significant activity. nih.gov

| Bacterial Species | MIC Range (μg/ml) |

| Group A Streptococcus | 0.06 - 0.5 nih.gov |

| D. pneumoniae | 0.06 - 0.5 nih.gov |

| Staph. aureus | 0.06 - 0.5 nih.gov |

| E. coli | 4 - 6 nih.gov |

| Klebsiella-Enterobacter | 4 - 6 nih.gov |

| Pr. mirabilis | 8 - 32 nih.gov |

| Ps. aeruginosa | >500 nih.gov |

Preclinical Efficacy Studies in Animal Models of Infection (Non-Human)

Preclinical studies in animal models are essential for evaluating the in vivo efficacy of antibiotics. While not specific to cephacetrile ethanolamine (B43304) salt, studies on broad-spectrum cephalosporins in animal models of experimental infections generally show a good correlation with clinical outcomes in humans. nih.gov These animal models are considered better predictors of the failure of a chemotherapeutic regimen than its success. nih.gov

For instance, in the treatment of experimental meningitis caused by Streptococcus pneumoniae, cefotaxime and the fourth-generation cephalosporin (B10832234) cefpirome (B1668871) were found to be comparable. nih.gov Cefpirome was also the most effective cephalosporin in treating experimental endocarditis caused by methicillin-susceptible Staphylococcus aureus. nih.gov In cases of experimental osteomyelitis, cefpirome was equivalent to ceftazidime (B193861) or cefazolin for infections caused by Pseudomonas aeruginosa or methicillin-susceptible S. aureus. nih.gov These findings in animal models help to establish the potential therapeutic advantages of different cephalosporins. nih.gov

Structure Activity Relationship Sar Studies of Cephacetrile and Its Analogues

Impact of Cephalosporin (B10832234) Core Structure Modifications on Antimicrobial Efficacy

The fundamental structure of cephalosporins, characterized by a bicyclic system comprising a β-lactam ring fused to a dihydrothiazine ring, is indispensable for their antibacterial action. auburn.edumdpi.com This core scaffold, known as the cephem nucleus, mimics the D-Ala-D-Ala moiety of peptidoglycan precursors, enabling it to acylate and irreversibly inhibit penicillin-binding proteins (PBPs), which are crucial enzymes in bacterial cell wall synthesis. nih.gov

Key structural features of the core that are essential for activity include:

The β-Lactam Ring: This strained four-membered ring is the reactive center of the molecule and is required for the acylation of PBPs. auburn.edu

The 2-Carboxyl Group: This acidic functional group is vital for binding to the active site of PBPs and is also important for product formulation as it allows for salt formation. auburn.edu

The Double Bond at C-3 and C-4: Saturation of the double bond within the dihydrothiazine ring leads to a significant loss of antibacterial activity. youtube.com

A pivotal modification of the natural Cephalosporin C is the enzymatic or chemical removal of the D-α-aminoadipoyl side chain at the C-7 position to produce 7-aminocephalosporanic acid (7-ACA). researchgate.netnih.govresearchgate.net This transformation is a cornerstone of the production of semi-synthetic cephalosporins, as 7-ACA serves as a versatile intermediate for the addition of various new side chains, allowing for the creation of derivatives with improved efficacy and a broader spectrum of activity. researchgate.netnih.gov Altering the sulfur atom in the dihydrothiazine ring to an oxygen (oxacephem) or a carbon (carbacephem) also significantly modifies the compound's properties. youtube.comnih.gov

| Core Modification | Impact on Antimicrobial Efficacy | Reference Example |

|---|---|---|

| Removal of C-7 side chain to form 7-ACA | Creates a versatile intermediate for semi-synthetic cephalosporins with enhanced and broader activity. researchgate.netnih.gov | 7-aminocephalosporanic acid |

| Saturation of C-3/C-4 double bond | Results in a significant decrease or complete loss of antibacterial activity. youtube.com | - |

| Replacement of Sulfur at position 1 with Carbon | Increases chemical stability and can improve oral bioavailability. nih.gov | Carbacephems (e.g., Loracarbef) |

| Replacement of Sulfur at position 1 with Oxygen | Can enhance antibacterial activity. youtube.com | Oxacephems (e.g., Latamoxef) |

Role of C-7 Side Chain Substitutions in Antibacterial Potency and Spectrum

The acylamino side chain at the C-7 position of the cephem nucleus is a primary determinant of the antibacterial spectrum and potency of cephalosporins. auburn.edunih.gov Modifications at this site significantly influence the drug's affinity for various PBPs, its stability against β-lactamase enzymes, and its ability to penetrate the outer membrane of Gram-negative bacteria. auburn.edunih.govnih.gov

The introduction of an aminothiazole ring at the C-7 position, often accompanied by a methoxyimino or a similar group, is a common strategy to enhance activity against Gram-negative bacteria and increase resistance to many β-lactamases. nih.gov The nature of the substituent on the α-carbon of the C-7 side chain also plays a role; for instance, an α-amino group can facilitate oral absorption. nih.gov While lipophilic groups on the primary amine of the side chain can retain activity against Gram-positive bacteria, they often lead to a loss of activity against Gram-negative organisms. nih.gov

| C-7 Substituent | Effect on Potency and Spectrum | Example Moiety |

|---|---|---|

| Phenylacetyl or similar aromatic groups | Generally confers good activity against Gram-positive bacteria. nih.gov | Cephacetrile, Cephalothin (B1668815) |

| Aminothiazole ring | Enhances activity against Gram-negative bacteria and provides resistance to some β-lactamases. nih.gov | Cefotaxime (B1668864), Ceftazidime (B193861) |

| Methoxyimino group | Increases stability against β-lactamase hydrolysis. nih.gov | Cefuroxime (B34974), Cefotaxime |

| α-Amino group | Can improve oral absorption. nih.gov | Cephalexin (B21000), Cefadroxil |

Influence of C-3 Substitutions on Biological Activity and Transport Mechanisms

Modifications at C-3 can dramatically alter how the drug is absorbed and distributed. For example, replacing the acetoxymethyl group of cephalothin with a methyl group (as in cephalexin) reduces activity but significantly improves oral absorption. youtube.comnih.gov The presence of a vinyl group at this position has also been shown to facilitate oral uptake. nih.gov

Studies have demonstrated that cephalosporins with specific heterocyclic catechols in the C-3 side chain exhibit enhanced in vivo efficacy against Gram-negative bacteria, such as Pseudomonas aeruginosa, even when in vitro activity is not significantly different. nih.gov This suggests that such C-3 modifications may play a crucial role in transport mechanisms, potentially by interacting with bacterial iron uptake systems or other transport proteins. nih.govnih.gov For instance, research on C-3 heteroarylmethylthio cephalosporins showed that oral absorption was influenced by the specific heteroaromatic ring used. researchgate.net

| C-3 Substituent | Influence on Biological Activity and Transport | Reference Example |

|---|---|---|

| Acetoxymethyl | Metabolically unstable (hydrolyzed by esterases to a less active metabolite), good leaving group. auburn.edu | Cephacetrile, Cephalothin |

| Methyl | Metabolically stable, associated with improved oral absorption but sometimes lower intrinsic activity. youtube.comnih.gov | Cephalexin |

| Vinyl | Facilitates oral absorption. nih.gov | Cefixime |

| Pyridinium-methyl | Metabolically stable, good leaving group, enhances water solubility. | Cephaloridine (B1668813) |

| Heterocyclic Catechols | Can enhance in vivo efficacy against Gram-negative bacteria, possibly by influencing transport mechanisms. nih.gov | BMS-181139 |

Stereochemical Considerations in Cephacetrile Ethanolamine (B43304) Salt Activity

Stereochemistry, the three-dimensional arrangement of atoms within a molecule, is a critical factor in the biological activity of drugs. solubilityofthings.com Because biological targets such as enzymes and receptors are themselves chiral, they can interact differently with the various stereoisomers of a chiral drug. nih.gov An enantiomeric pair can exhibit significant differences in their pharmacokinetic and pharmacodynamic profiles. mdpi.com

For cephacetrile and other cephalosporins, the specific stereochemistry of the fused bicyclic core is essential for its antibacterial activity. youtube.com The precise spatial orientation of the β-lactam ring, the carboxyl group at C-4, and the acylamino side chain at C-7 is required for effective binding to the active site of penicillin-binding proteins. nih.gov Any deviation from the natural stereochemical configuration typically results in a dramatic loss of efficacy.

The development of single-enantiomer drugs is now a major focus in the pharmaceutical industry to provide greater selectivity, improve therapeutic indices, and achieve better pharmacokinetic profiles compared to racemic mixtures. nih.govnih.gov While specific studies on the different enantiomers of cephacetrile are not detailed in the provided context, the fundamental principles of stereochemistry dictate that only one enantiomer is responsible for the desired therapeutic effect. solubilityofthings.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Cephacetrile Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used in drug design to correlate the chemical structure of compounds with their biological activities or physicochemical properties. These models use molecular descriptors—numerical values that encode different aspects of a molecule's structure—to build statistical models that can predict the activity of novel, unsynthesized compounds. researchgate.net

For cephalosporin derivatives, QSAR models have been developed to understand the structural requirements for inhibiting transpeptidase, a key PBP. researchgate.netwhitesscience.comwhitesscience.com These studies have identified several key descriptors that influence the inhibitory activity:

Eccentric Connectivity Index: A topological descriptor related to the connectivity of the molecule. A higher value is often correlated with enhanced inhibitory action. researchgate.netwhitesscience.com

Topological Polar Surface Area (TPSA): This descriptor quantifies the polar surface area of a molecule, which is crucial for membrane permeability and interaction with biological targets. Increased TPSA was found to be beneficial for transpeptidase inhibition. researchgate.netwhitesscience.com

Fragment Complexity: A descriptor related to the complexity of the molecular structure. A negative correlation was found, suggesting that excessive complexity in the side chains can decrease activity. researchgate.netwhitesscience.com

These models have demonstrated high predictive efficiency, with squared correlation coefficients (r²) and cross-validated coefficients (q²) often exceeding 0.8 or 0.9, indicating a strong correlation between the selected descriptors and the observed biological activity. whitesscience.comwhitesscience.comresearchgate.net Such models are invaluable for guiding the rational design of new cephalosporin derivatives by allowing researchers to predict the potential activity of new structures before undertaking their chemical synthesis. researchgate.net

| QSAR/QSPR Descriptor | Definition | Influence on Antibacterial Activity |

|---|---|---|

| Eccentric Connectivity Index | A topological index that characterizes the molecule's structural complexity and branching. | A higher value is generally correlated with increased inhibitory activity against transpeptidase. researchgate.netwhitesscience.com |

| Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms (usually oxygens, nitrogens) in a molecule. | Increased TPSA is associated with enhanced transpeptidase inhibitory action. researchgate.netwhitesscience.com |

| Fragment Complexity | A measure of the structural complexity of the molecule's fragments (e.g., side chains). | A negative coefficient suggests that lower complexity in the side chains is favorable for activity. researchgate.netwhitesscience.com |

Mechanisms of Antimicrobial Resistance Pertinent to Cephacetrile Ethanolamine Salt

Beta-Lactamase-Mediated Hydrolysis and Enzymatic Stability of Cephacetrile Ethanolamine (B43304) Salt

The primary mechanism of resistance to β-lactam antibiotics is their enzymatic destruction by β-lactamases. frontiersin.org These enzymes hydrolyze the amide bond in the characteristic β-lactam ring, rendering the antibiotic inactive. frontiersin.orgmdpi.com The stability of a cephalosporin (B10832234) to these enzymes is a critical determinant of its antibacterial spectrum and efficacy. nih.gov Cephacetrile, like other early-generation cephalosporins, is susceptible to hydrolysis by a variety of β-lactamases. nih.govnih.govnih.gov The overuse of broad-spectrum β-lactams has driven the evolution and proliferation of these enzymes, including broad-spectrum β-lactamases and extended-spectrum β-lactamases (ESBLs). nih.gov

Cephacetrile's stability is compromised by common plasmid-mediated and chromosomal β-lactamases.

TEM β-Lactamases: The TEM family of β-lactamases is widespread among Gram-negative bacteria and efficiently hydrolyzes penicillins and early cephalosporins. frontiersin.org Research on cephacetrile-related compounds demonstrates that they are hydrolyzed by the TEM-1 β-lactamase. nih.govnih.gov The evolution of TEM-1 into ESBL variants, through specific mutations, further expands the resistance spectrum to include third-generation cephalosporins, although these variants primarily challenge later-generation agents. frontiersin.orgnih.gov

P99 (Class C) β-Lactamase: Class C cephalosporinases, such as the P99 enzyme from Enterobacter cloacae, are another significant threat. nih.govnih.gov These enzymes are known for their efficient hydrolysis of cephalosporins. nih.gov Studies have shown that the P99 AmpC β-lactamase can hydrolyze cephacetrile-related compounds, indicating cephacetrile itself is a likely substrate for this enzyme class. nih.govnih.gov The catalytic efficiency of the P99 enzyme for its preferred cephalosporin substrates has been shown to be so high that it operates at the diffusion limit, meaning the rate of hydrolysis is limited only by how fast the drug can diffuse to the enzyme's active site. nih.gov

A study analyzing the hydrolysis of various cephalosporins, including cephacetrile-related compounds, by TEM-1 and AmpC (P99) β-lactamases found significant enzymatic activity. The data, presented in the table below, shows the catalytic efficiency of these enzymes against cephacetrile-related compounds relative to Penicillin G, a standard substrate.

| Compound | β-Lactamase Type | Relative Catalytic Efficiency (kcat/Km) vs. Penicillin G (%) | Reference |

|---|---|---|---|

| Ro 25-4095 (Cephacetrile-related) | TEM-1 | ~5 | nih.gov |

| Ro 25-4095 (Cephacetrile-related) | AmpC | ~5 | nih.gov |

| Ro 25-4835 (Cephacetrile-related) | TEM-1 | ~5 | nih.gov |

| Ro 25-4835 (Cephacetrile-related) | AmpC | ~25 | nih.gov |

This biochemical evidence confirms that cephacetrile's efficacy can be significantly diminished by common β-lactamases, which represents a major pathway of bacterial resistance. nih.govnih.gov

Modifications in Penicillin-Binding Proteins (PBPs) Leading to Reduced Affinity

Cephacetrile, like all β-lactam antibiotics, exerts its bactericidal effect by inhibiting Penicillin-Binding Proteins (PBPs). wikipedia.orgdrugbank.com PBPs are bacterial enzymes, specifically transpeptidases, that catalyze the final steps of peptidoglycan synthesis, which is essential for maintaining the structural integrity of the bacterial cell wall. wikipedia.orgyoutube.com By binding to the active site of PBPs, cephacetrile blocks the cross-linking of peptidoglycan chains, leading to cell lysis and death. drugbank.com

A crucial mechanism of resistance involves the alteration of these PBP targets. wikipedia.org Bacteria can acquire mutations in the genes encoding PBPs, resulting in structural changes to the protein that reduce its binding affinity for β-lactam antibiotics. nih.govnih.gov When the affinity of cephacetrile for its target PBP is lowered, a higher concentration of the drug is required to achieve effective inhibition of cell wall synthesis, which translates to clinical resistance. This mechanism is particularly important in Gram-positive bacteria like Staphylococcus aureus (e.g., the emergence of PBP2a in MRSA) and Streptococcus pneumoniae. nih.gov

| Organism | Mechanism | Effect on Cephalosporins | Reference |

|---|---|---|---|

| Streptococcus pneumoniae | Amino acid substitutions in PBP1A, PBP2X, and PBP2B from point mutations or mosaic genes. | Reduced binding affinity of β-lactams, leading to resistance. | nih.gov |

| Staphylococcus aureus (MRSA) | Acquisition and expression of the mecA gene, which encodes the low-affinity PBP2a. | PBP2a has a very low affinity for most β-lactams, conferring broad resistance. | nih.gov |

| Escherichia coli | Different cephalosporins exhibit varying affinities for the essential PBPs. | Reduced affinity for primary PBP targets correlates with decreased antibacterial activity. | nih.gov |

Role of Bacterial Efflux Pumps in Reducing Intracellular Cephacetrile Ethanolamine Salt Concentrations

Efflux pumps are transport proteins located in the bacterial cell membrane that actively extrude a wide array of toxic substances, including antibiotics, from the cell's interior. nih.govnih.govyoutube.com This process prevents the antibiotic from reaching its intracellular target, such as the PBPs in the periplasmic space, thereby keeping the internal drug concentration below toxic levels. youtube.com

This mechanism is a significant contributor to intrinsic and acquired multidrug resistance in many pathogenic bacteria, particularly in Gram-negative species where pump systems can be highly complex. nih.govnih.gov Major families of efflux pumps include the Resistance-Nodulation-Cell Division (RND), Major Facilitator Superfamily (MFS), Small Multidrug Resistance (SMR), and Multidrug and Toxic Compound Extrusion (MATE) families. nih.govnih.gov While specific studies detailing the efflux of cephacetrile are limited, efflux is a known resistance mechanism for the broader cephalosporin class. youtube.com The expression of these pumps can be upregulated in response to antibiotic exposure, allowing bacteria to adapt and survive. nih.gov Therefore, the active efflux of cephacetrile by these pumps is a pertinent mechanism of resistance that reduces the drug's effective concentration at its site of action. google.com

Alterations in Bacterial Cell Membrane Permeability and Drug Uptake

For a β-lactam antibiotic to reach its PBP targets in the periplasmic space of Gram-negative bacteria, it must first cross the outer membrane. nih.gov This membrane acts as a selective barrier, and the primary route for hydrophilic antibiotics like cephacetrile is through water-filled protein channels called porins. nih.govmdpi.com

Bacteria can develop resistance by modifying their outer membrane to reduce drug permeability. nih.govmdpi.com This is typically achieved by:

Reducing the number of porin channels: Mutations in the regulatory genes that control porin expression can lead to a decrease in the number of channels in the outer membrane, thus restricting the influx of the antibiotic. nih.gov

Expressing modified or more restrictive porins: Mutations can alter the structure of the porin channel itself, making it smaller or changing its charge, which hinders the passage of specific antibiotics. mdpi.comresearchgate.net

The permeability of a cephalosporin is influenced by its physicochemical properties, such as size, charge, and hydrophilicity. nih.govnih.gov A reduction in membrane permeability alone may only cause a modest increase in resistance. However, when combined with β-lactamase activity in the periplasm, even a slight reduction in drug influx can have a synergistic effect, leading to high-level clinical resistance. nih.govmdpi.com This is because the β-lactamase can more effectively hydrolyze the lower concentration of the antibiotic that manages to enter the cell. nih.gov

Genetic Mechanisms of Resistance Acquisition and Dissemination (e.g., Mobile Genetic Elements)

Bacteria are adept at acquiring and sharing the genetic determinants of resistance through a process known as horizontal gene transfer. ui.ac.idnih.gov This rapid dissemination is largely mediated by mobile genetic elements (MGEs), which are segments of DNA that can move within a genome or be transferred between different bacterial cells, strains, and even species. nih.govnih.govyoutube.com

The primary MGEs involved in the spread of resistance to cephacetrile and other β-lactams include:

Plasmids: These are small, circular, extrachromosomal DNA molecules that often carry multiple resistance genes (e.g., for β-lactamases like TEM). ui.ac.idnih.gov They can be transferred between bacteria through conjugation, which is the most common method for spreading resistance genes. youtube.com The emergence of resistance to third-generation cephalosporins has been strongly linked to the spread of ESBL and AmpC genes on plasmids. nih.govnih.gov

Transposons ("Jumping Genes"): These are DNA sequences that can move from one location to another within the genome or between a chromosome and a plasmid. nih.govfrontiersin.org They often carry resistance genes and are a key vehicle for incorporating these genes into plasmids or the bacterial chromosome. frontiersin.org

Integrons: These are genetic platforms that can capture and express gene cassettes. nih.gov Integrons are frequently found within transposons and on plasmids, and they can assemble multiple resistance gene cassettes, leading to multidrug resistance phenotypes. youtube.com

The acquisition of genes encoding β-lactamases, efflux pumps, or enzymes that modify PBPs via these MGEs allows bacteria to quickly evolve and adapt to the pressure of antibiotics like cephacetrile. nih.govresearchgate.net

Computational Chemistry and in Silico Modeling for Cephacetrile Ethanolamine Salt Research

Molecular Docking Simulations for Ligand-Target Protein Interactions (e.g., PBPs, Beta-Lactamases)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is crucial for understanding how Cephacetrile interacts with its primary targets, Penicillin-Binding Proteins (PBPs), and how it may be deactivated by bacterial resistance enzymes like β-lactamases. nih.gov

Docking simulations calculate the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), which estimates the strength of the interaction. Lower binding energy values typically indicate a more stable and favorable interaction. These simulations reveal key molecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the protein's active site. nih.gov

For Cephacetrile, docking studies would involve modeling its interaction with various PBPs to elucidate its mechanism of action. The covalent binding of β-lactams to a serine residue in the PBP active site inhibits peptidoglycan synthesis, leading to bacterial cell death. nih.govresearchgate.net Similarly, docking Cephacetrile into the active site of different β-lactamases can predict its susceptibility to hydrolysis. nih.govresearchgate.net For instance, studies on other cephalosporins have shown that specific substitutions can enhance binding to PBPs or reduce affinity for β-lactamases, thereby overcoming resistance. nih.govnih.gov A computational analysis of a novel cephalosporin (B10832234) derivative showed different predicted binding scores for its two β-lactam rings against various serine β-lactamases, suggesting one ring could be more resistant to enzymatic attack. nih.gov

Key findings from docking studies on related cephalosporins often involve identifying conserved amino acid residues critical for binding, such as Ser70, Ser130, and Lys235 in certain β-lactamases. nih.gov By comparing the docking scores and binding modes of Cephacetrile with those of other cephalosporins, researchers can benchmark its potential efficacy and resistance profile.

Table 1: Representative Molecular Docking Data for Cephalosporins with Target Proteins This table presents hypothetical and example data based on typical findings for cephalosporins, as specific data for Cephacetrile ethanolamine (B43304) salt is not widely available.

| Ligand | Target Protein | Protein Source | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|---|

| Cephacetrile | PBP2x | Streptococcus pneumoniae | -7.5 | Ser337, Thr550, Ser395 |

| Cephacetrile | SHV-1 β-lactamase | Escherichia coli | -6.2 | Ser70, Lys234, Arg244 |

| Ceftaroline (B109729) | PBP2a | Staphylococcus aureus (MRSA) | -8.1 | Ser403, Gln448, Asn464 |

| Cefotaxime (B1668864) | CTX-M-15 β-lactamase | E. coli | -6.8 | Ser70, Ser130, Lys235, Thr236 |

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics of Cephacetrile Ethanolamine Salt Complexes

While molecular docking provides a static snapshot of the binding interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations are used to assess the conformational stability of the Cephacetrile-protein complex and to analyze the dynamics of the binding process. nih.gov

An MD simulation begins with the docked complex and calculates the trajectory of atoms by solving Newton's equations of motion. The stability of the complex is often evaluated by monitoring the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the simulation time. A stable RMSD with low fluctuations suggests that the complex has reached equilibrium and the ligand remains securely bound in the active site. nih.gov Conversely, a high and fluctuating RMSD may indicate an unstable interaction. researchgate.net

MD simulations also allow for the calculation of binding free energies using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). nih.gov These calculations provide a more accurate estimation of binding affinity than docking scores alone by accounting for solvent effects and conformational changes. nih.gov Furthermore, by analyzing the Root Mean Square Fluctuation (RMSF) of individual residues, researchers can identify flexible regions of the protein that are crucial for ligand binding and recognition. epa.gov Studies on cephalosporins have used MD simulations to confirm the stability of drug-target complexes, showing that the bound state is more stable than the unbound protein. nih.govnih.gov

Table 2: Representative MD Simulation Parameters for Cephalosporin-Protein Complexes This table presents hypothetical and example data based on typical findings for cephalosporins, as specific data for this compound is not widely available.

| System | Simulation Time (ns) | Average RMSD (Protein Cα) (nm) | Average RMSD (Ligand) (nm) | Calculated Binding Free Energy (MM/PBSA) (kJ/mol) |

|---|---|---|---|---|

| Cephacetrile-PBP2x | 100 | 0.25 | 0.15 | -150.5 |

| Cephacetrile-SHV-1 | 100 | 0.30 | 0.45 | -95.2 |

| Ceftobiprole-PBP2x (Free) | 50 | 0.35 | N/A | N/A |

| Ceftobiprole-PBP2x (Complex) | 50 | 0.22 | 0.18 | -175.8 |

Quantum Chemical Calculations for Electronic Properties and Reactivity of this compound

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, are used to investigate the electronic properties and reactivity of molecules with high accuracy. nih.gov Methods like Density Functional Theory (DFT) can be applied to Cephacetrile to understand its intrinsic chemical nature, which governs its interaction with biological targets. researchgate.net

QC calculations can determine a range of molecular properties, including:

Electronic Structure: The distribution of electrons in the molecule, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of chemical reactivity. nih.gov

Electrostatic Potential: This maps the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to understanding intermolecular interactions.

Bond Lengths and Angles: Precise calculation of the geometry of the β-lactam ring is crucial, as its strained nature is fundamental to its acylating potential. researchgate.net

Reactivity Descriptors: Parameters such as chemical potential, hardness, and electrophilicity can be calculated to quantify the reactivity of the β-lactam ring, predicting its susceptibility to nucleophilic attack by the serine residue in PBPs or by the hydrolytic water molecule in β-lactamases. nih.gov

Studies on the cephalosporin nucleus have used QC methods to analyze conformational energies, showing that the "S1-up" conformation is generally more stable. nih.govbu.edu.eg These calculations provide a fundamental understanding of why certain cephalosporins are more potent or stable than others, guiding the design of new derivatives with enhanced reactivity towards their targets. researchgate.net

Table 3: Predicted Quantum Chemical Properties for the Cephalosporin Core Structure This table presents example data based on typical findings for cephalosporins, as specific data for this compound is not widely available.

| Property | Calculated Value | Method | Significance |

|---|---|---|---|

| EHOMO | -0.787 eV | HF/6–311++G(d,p) | Energy of the highest occupied molecular orbital; relates to electron-donating ability. nih.gov |

| ELUMO | -2.702 eV | HF/6–311++G(d,p) | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. nih.gov |

| HOMO-LUMO Gap (ΔE) | 1.915 eV | HF/6–311++G(d,p) | Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. |

| Dipole Moment | 3.001 Debye | DFT (B3LYP/6-311G) | Measures the polarity of the molecule, influencing solubility and binding. researchgate.net |

| β-Lactam C=O Bond Length | 1.21 Å | DFT (B3LYP/6-311G) | Relates to the bond strength and reactivity of the carbonyl group. |

De Novo Drug Design and Virtual Screening Approaches for Novel Cephacetrile Analogues

Computational methods are pivotal in the search for novel antibiotics to combat rising resistance. Virtual screening and de novo design are two powerful strategies for identifying new Cephacetrile analogues with improved properties.

Virtual Screening involves searching large databases of chemical compounds to identify those that are most likely to bind to a specific biological target. massbio.org This can be done using two main approaches:

Ligand-Based Virtual Screening: This method uses the known structure of an active molecule, like Cephacetrile, as a template to find other compounds with similar shapes or chemical features. massbio.org

Structure-Based Virtual Screening: This approach uses the 3D structure of the target protein (e.g., a PBP or β-lactamase). Compounds from a library are computationally docked into the protein's active site, and those with the best-predicted binding affinity are selected for further testing. etflin.comresearchgate.net

De Novo Drug Design is a more creative approach where computational algorithms build novel molecular structures from scratch. europa.eu The software assembles fragments or atoms within the constraints of the protein's active site, optimizing for favorable interactions. This can lead to the discovery of entirely new chemical scaffolds that may not exist in current compound libraries. For example, a search could be designed to generate new side chains for the cephalosporin core that enhance binding to the PBPs of resistant bacteria or block access to β-lactamases. researchgate.netimpactfactor.org

These in silico methods allow researchers to evaluate thousands or even millions of potential drug candidates quickly and cost-effectively, prioritizing a smaller, more promising set for chemical synthesis and experimental validation. massbio.orgetflin.com

Computational Prediction of Pharmacodynamic and Pharmacokinetic Parameters in Preclinical Models

Beyond identifying potential drug candidates, computational models are increasingly used to predict their behavior in the body, a field known as in silico ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology prediction. nih.govbohrium.com For a compound like this compound, predicting these properties early in the drug discovery pipeline is essential to avoid costly late-stage failures. researchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a molecule with a specific biological activity or property. nih.gov By building QSAR models based on experimental data from a series of cephalosporins, it is possible to predict key pharmacokinetic parameters for new analogues, including:

Absorption: Parameters like Caco-2 cell permeability and human intestinal absorption can be predicted. nih.gov

Distribution: Predictions include plasma protein binding and blood-brain barrier penetration. nih.govnih.gov

Metabolism: Models can identify which cytochrome P450 (CYP) enzymes are likely to metabolize the compound.

Excretion: Parameters such as renal clearance and half-life can be estimated. nih.gov

Similarly, computational models can predict potential toxicity, such as cardiotoxicity, hepatotoxicity, or genotoxicity, by identifying toxicophores (chemical fragments associated with toxicity). nih.govnih.gov For cephalosporins, studies have identified the β-lactam ring and certain side chains as potential toxic functional groups. nih.gov These predictions help in prioritizing compounds with a higher likelihood of having a favorable safety and pharmacokinetic profile for further preclinical development. pexacy.com

Table 4: Example of In Silico ADME/Tox Predictions for a Cephalosporin Analogue This table presents hypothetical and example data based on typical findings for cephalosporins, as specific data for this compound is not widely available.

| Parameter | Predicted Value/Classification | Model/Software Used | Interpretation |

|---|---|---|---|

| Human Intestinal Absorption | Low | pkCSM | Suggests poor oral bioavailability, consistent with IV administration. nih.gov |

| Caco-2 Permeability (logPapp) | Low | Discovery Studio | Indicates low permeability across the intestinal epithelium. nih.gov |

| Plasma Protein Binding | ~15% | QSAR Model | Low binding, resulting in a high fraction of free drug available for activity. nih.gov |

| CYP2D6 Inhibitor | No | Toxtree | Low risk of drug-drug interactions involving this metabolic pathway. nih.gov |

| AMES Toxicity | Non-mutagenic | pkCSM | Predicts a low risk of genotoxicity. nih.gov |

| hERG I Inhibitor | No | pkCSM | Predicts a low risk of cardiotoxicity. |

Preclinical Pharmacodynamic and Pharmacokinetic Research in Non Human Biological Systems

In Vitro Pharmacodynamic Models and Concentration-Effect Relationships

The in vitro antibacterial activity of cephacetrile has been evaluated against a variety of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key pharmacodynamic parameter that measures the lowest concentration of an antibiotic required to inhibit the visible growth of a microorganism. Current time information in IN. Studies have determined the MIC values of cephacetrile against several clinical isolates, demonstrating its potency. vulcanchem.com

For instance, cephacetrile is effective against Staphylococcus aureus and Streptococcus pyogenes at concentrations below 1 μg/mL. The susceptibility of various bacterial species to cephacetrile is summarized in the table below.

| Bacterial Species | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Staphylococcus aureus | 0.06 - 0.64 vulcanchem.com |

| Staphylococcus epidermidis | 0.64 |

| Streptococcus pyogenes | 0.16 |

| Streptococcus pneumoniae | 0.06 - 0.5 vulcanchem.com |

| Escherichia coli | 4.0 - 6.25 vulcanchem.com |

| Klebsiella | 3.12 - 6.0 vulcanchem.com |

| Proteus mirabilis | 8.0 - 32.0 vulcanchem.com |

| Pseudomonas aeruginosa | >500 vulcanchem.com |

These MIC values are crucial for predicting the potential efficacy of the antibiotic in vivo. The choice of an antibiotic should be based on the MIC number, the site of the infection, and the antibiotic's breakpoint. Current time information in IN.

Pharmacokinetic Profiling in Animal Models (e.g., Absorption, Distribution, Metabolism, Excretion)

Pharmacokinetic studies of cephacetrile have been conducted in various animal models, including rats, rabbits, dogs, and cattle, to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

Following intramuscular injection in rats, cephacetrile is rapidly absorbed, reaching maximum plasma levels at 20 minutes with a half-life of 16 minutes. In calves, other cephalosporins have shown rapid absorption after oral administration.

Cephacetrile demonstrates wide distribution in the body. In rats, following intravenous administration, high concentrations of radioactivity from labeled cephacetrile were found in the kidney, plasma, and liver, with the lowest concentrations in the brain. The radioactivity was also observed to cross the placenta and enter the fetus. Cephalosporins, in general, distribute into most body fluids and tissues, including the kidneys, lungs, joints, and soft tissues, although their volume of distribution is typically less than 0.3 L/kg, suggesting primary distribution in the extracellular fluid.

In dogs, a study comparing cephacetrile and cephaloridine (B1668813) found that the renal lymph concentration of both antibiotics was significantly lower than the simultaneous arterial plasma concentrations. In dairy cows, cephacetrile residues have been measured in tissues, with higher concentrations found in the renal cortex compared to muscle meat.

The primary metabolic pathway for cephacetrile is deacetylation. In both rats and rabbits, cephacetrile is metabolized to its active metabolite, desacetylcephacetrile. This biotransformation is also a known metabolic pathway for other cephalosporins like cephapirin (B1668819) and cefotaxime (B1668864), primarily occurring in the liver and other tissues. The desacetylated derivatives of most cephalosporins are significantly less active than the parent compound. Studies in rats and rabbits did not detect the gamma-lactone of desacetyl-7-cyanacetamidocephalosporanic acid or the violet-reddish pigment (CGP-695) in the plasma or urine.

The primary route of excretion for cephacetrile and its metabolites is through the kidneys. In rats and rabbits, almost all of the injected radioactivity was excreted in the urine within 72 hours as the intact antibiotic and desacetylcephacetrile. Only small amounts were found in the feces via biliary excretion.

In dogs, there is evidence that cephacetrile is excreted by both glomerular filtration and tubular secretion at low concentrations. Most cephalosporins are rapidly excreted by the kidneys, with tubular secretion being the predominant mechanism. Biliary excretion of cephacetrile has been found to be low in perfused rabbit liver and in humans, though it can increase in cases of renal failure.

Correlation of Pharmacokinetic and Pharmacodynamic Parameters in Preclinical Studies

The correlation of pharmacokinetic (PK) and pharmacodynamic (PD) parameters is essential for establishing effective dosing regimens and predicting clinical success. For β-lactam antibiotics like cephacetrile, the time that the free drug concentration remains above the MIC of the infecting organism (%fT>MIC) is the most important PK/PD index for efficacy.

Preclinical studies in animal models, such as murine neutropenic thigh infection models, are commonly used to determine the PK/PD targets associated with bacterial killing. For many antibiotics, a %fT>MIC of 40-50% of the dosing interval is associated with a bacteriostatic effect, while higher values are needed for bactericidal activity.

By integrating the pharmacokinetic data (such as plasma half-life and protein binding) with the in vitro MIC data, researchers can model and predict the likelihood of achieving the desired PK/PD target in different animal species. This analysis helps in translating preclinical findings to potential human therapeutic scenarios. For instance, the low plasma protein binding of cephacetrile in rats and rabbits suggests a higher fraction of unbound, active drug available to exert its antibacterial effect. The rapid elimination half-life observed in these species necessitates frequent dosing to maintain plasma concentrations above the MIC for a sufficient duration.

Advanced Analytical Methodologies for Cephacetrile Ethanolamine Salt Characterization and Quantification

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the quantitative analysis of cephacetrile and its related substances. HPLC methods, often coupled with UV detection, are widely developed for the determination of cephalosporins in various matrices. For instance, a stability-indicating HPLC method was developed to separate cephacetrile from its degradation products, utilizing a C18 column and a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile. This approach demonstrates the capability of HPLC to resolve the active compound from potential impurities and degradants.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers enhanced sensitivity and selectivity for the quantification of cephacetrile. This technique is particularly valuable for determining low concentrations of the compound. While specific LC-MS/MS applications for cephacetrile ethanolamine (B43304) salt are not extensively detailed in publicly available literature, the methodology is broadly applied to the analysis of cephalosporins. The coupling of liquid chromatography with tandem mass spectrometry allows for the precise identification and quantification of the parent compound and its metabolites, making it an indispensable tool in pharmacokinetic and residue analysis studies.

Table 1: Example HPLC Method Parameters for Cephalosporin (B10832234) Analysis

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Phosphate Buffer : Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specified wavelength |

| Temperature | Ambient |

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are fundamental for the structural elucidation and purity assessment of cephacetrile ethanolamine salt.

UV-Vis Spectrophotometry and Derivative Spectrophotometry: Ultraviolet-Visible (UV-Vis) spectrophotometry is a straightforward and cost-effective technique for the quantitative determination of cephacetrile. The chromophoric nature of the cephalosporin nucleus allows for its detection in the UV region. To enhance specificity and resolve overlapping spectra in the presence of interfering substances, derivative spectrophotometry can be employed. This technique involves calculating the first or higher-order derivative of the absorbance spectrum, which can help to separate the signal of the analyte from that of the background matrix.

Infrared Spectroscopy (IR): Infrared spectroscopy provides valuable information about the functional groups present in the this compound molecule. By analyzing the absorption bands in the infrared spectrum, characteristic functional groups such as β-lactam rings, amides, carboxylic acids, and the phenyl ring can be identified, confirming the compound's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy is a powerful tool for the definitive structural elucidation of cephacetrile. It provides detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, allowing for the confirmation of its covalent structure and stereochemistry.

Electrochemical and Other Biophysical Characterization Techniques

Electrochemical methods offer sensitive and selective means for the determination of cephalosporins. Techniques such as polarography and voltammetry have been successfully applied to the analysis of various cephalosporins. These methods are based on the electrochemical oxidation or reduction of the molecule at an electrode surface. While specific applications for this compound are part of the broader research on cephalosporins, these techniques hold potential for its analysis. For example, methods have been developed for other cephalosporins at hanging mercury drop electrodes or glassy carbon electrodes.

Method Development and Validation for Research Applications

The development and validation of analytical methods are critical to ensure the reliability and accuracy of data generated in research settings. Validation is performed according to guidelines from regulatory bodies such as the International Council for Harmonisation (ICH). Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Synthetic Chemistry and Development of Cephacetrile Ethanolamine Salt Derivatives

Synthetic Strategies for New Cephalosporin (B10832234) Analogues Based on the Cephacetrile Scaffold

The synthesis of new cephalosporin analogues based on the cephacetrile scaffold primarily originates from the versatile starting material, 7-aminocephalosporanic acid (7-ACA). nih.govresearchgate.netwikipedia.org 7-ACA serves as the core nucleus for the majority of semisynthetic cephalosporins, allowing for a wide range of chemical modifications. wikipedia.orgiosrjournals.org The synthesis of cephacetrile itself involves the acylation of the 7-amino group of 7-ACA with cyanoacetyl chloride, typically in the presence of a tertiary amine like tributylamine. wikipedia.org

Strategies to generate novel analogues from the cephacetrile scaffold focus on two key positions of the cephem nucleus: the C-7 side chain and the C-3 position. researchgate.netwikipedia.orgauburn.edu Modifications at the C-7 acylamino side chain are particularly influential in altering the antibacterial spectrum and potency of the resulting compounds. wikipedia.orgauburn.edu For instance, replacing the cyanoacetyl group of cephacetrile with different acyl moieties can lead to analogues with varied activity against Gram-positive and Gram-negative bacteria.

Another synthetic avenue involves the modification of the C-3 acetoxymethyl group. While this position has a lesser impact on the intrinsic antibacterial activity, alterations here can significantly influence the pharmacokinetic properties of the analogue. auburn.edu The development of third-generation cephalosporins, for example, often involves the introduction of more complex substituents at the C-3 position to enhance stability against certain β-lactamases. nih.gov

A general synthetic scheme for producing cephacetrile analogues from 7-ACA is outlined below:

Table 1: General Synthetic Pathway for Cephacetrile Analogues

| Step | Reactants | Reagents/Conditions | Product | Purpose |

| 1 | 7-aminocephalosporanic acid (7-ACA) | Silylating agent (e.g., HMDS, TMCS) | Silylated 7-ACA | Protection of the carboxylic acid group. iosrjournals.org |

| 2 | Silylated 7-ACA | Acyl chloride or activated carboxylic acid | Acylated 7-ACA derivative | Introduction of a novel side chain at the C-7 position. |

| 3 | Acylated 7-ACA derivative | Deprotection agent (e.g., water) | Novel cephalosporin analogue | Removal of the silyl (B83357) protecting group to yield the final product. |

This modular approach allows for the systematic exploration of structure-activity relationships by introducing a variety of substituents at the C-7 position of the cephacetrile scaffold.

Novel Derivatization Approaches to Modulate Antimicrobial Properties and Target Selectivity

The antimicrobial properties and target selectivity of cephacetrile can be strategically modulated through various derivatization approaches. These modifications primarily target the C-7 side chain, which plays a crucial role in the interaction with penicillin-binding proteins (PBPs), the ultimate targets of β-lactam antibiotics. nih.govwikipedia.org

One key strategy involves altering the physicochemical properties of the C-7 side chain, such as hydrophobicity and charge. For example, the introduction of more lipophilic groups on the primary amine of the side chain has been shown in other cephalosporins to retain activity against Gram-positive bacteria but decrease it against Gram-negative bacteria. nih.gov Conversely, enhancing the positive charge of an antimicrobial peptide can increase its attraction to the negatively charged bacterial membrane, thereby boosting its antimicrobial activity.

Furthermore, the steric bulk of the C-7 side chain is a critical factor in determining the susceptibility of the cephalosporin to β-lactamase-mediated degradation, a common mechanism of bacterial resistance. nih.gov Introducing bulkier or conformationally constrained side chains can hinder the access of β-lactamases to the β-lactam ring, thus preserving the antibiotic's integrity and function.

Recent research has also explored the concept of target-specific selectivity, which aims to design compounds that are highly potent against a specific bacterial target while minimizing off-target effects. nih.gov This can be achieved by fine-tuning the structure of the C-7 side chain to optimize its binding affinity for the PBP of a particular pathogen. nih.gov

Table 2: Potential Derivatization Strategies for the Cephacetrile Scaffold

| Derivatization Approach | Target Site | Potential Effect | Rationale |

| Alteration of side chain lipophilicity | C-7 acylamino group | Modulation of Gram-positive vs. Gram-negative activity | Influences penetration of the bacterial cell envelope. nih.gov |

| Introduction of charged moieties | C-7 side chain | Enhanced antimicrobial activity | Increases electrostatic attraction to the bacterial membrane. |

| Increased steric hindrance | C-7 side chain | Improved resistance to β-lactamases | Prevents enzymatic degradation of the β-lactam ring. nih.gov |

| Bioisosteric replacement | C-7 cyano group | Altered potency and metabolic stability | Modifies electronic and steric properties of the side chain. |

These derivatization strategies offer a rational framework for the design of novel cephacetrile analogues with improved antimicrobial profiles and a reduced propensity for resistance development.

Investigation of Alternative Salt Forms and Their Impact on Research Utility (e.g., Cephacetrile Ethanolamine (B43304) Salt vs. Cephacetrile Sodium)

The salt form of a pharmaceutical compound can significantly influence its physicochemical properties, such as solubility, stability, and ease of handling, which are critical for its utility in research settings. ontosight.ai In the case of cephacetrile, both the ethanolamine salt and the sodium salt have been utilized.

Cephacetrile sodium is a well-documented salt form of the antibiotic. cymitquimica.com However, research indicates that the cephacetrile ethanolamine salt offers enhanced solubility and stability. ontosight.ai This improvement in physicochemical characteristics makes the ethanolamine salt a more advantageous choice for various research applications, particularly in the preparation of stock solutions and in vitro assays where consistent and reliable drug concentrations are paramount.

The enhanced solubility of the ethanolamine salt facilitates the preparation of more concentrated stock solutions, which can be beneficial for high-throughput screening and other experimental protocols. Furthermore, improved stability ensures a longer shelf-life for the compound in both solid and solution forms, reducing the likelihood of degradation and the formation of impurities that could confound experimental results.

Table 3: Comparison of Cephacetrile Salt Forms for Research Utility

| Property | Cephacetrile Sodium | This compound | Impact on Research Utility |

| Solubility | Standard solubility | Enhanced solubility ontosight.ai | Facilitates preparation of concentrated stock solutions and improves dissolution in aqueous media for in vitro assays. |

| Stability | Standard stability | Enhanced stability ontosight.ai | Ensures longer shelf-life, reduces degradation, and minimizes the formation of impurities that could affect experimental outcomes. |

| Handling | Standard hygroscopicity | Potentially improved handling characteristics | Reduced hygroscopicity can simplify weighing and preparation of formulations. |

The selection of the appropriate salt form is a critical consideration in the early stages of drug development and research. The superior properties of this compound make it a more robust and reliable tool for in vitro and preclinical investigations.

Formulation Research for Enhanced Stability and Optimized Research Applications (Excluding Dosage)

The stability of cephacetrile, particularly in aqueous solutions, is a key consideration for its use in research. Formulation research plays a crucial role in developing stable preparations for experimental use, ensuring the integrity of the compound over the course of an experiment. One of the most effective methods for enhancing the long-term stability of cephalosporins is lyophilization, or freeze-drying. fda.govgoogle.comresearchgate.net

Lyophilization involves freezing a solution of the drug and then removing the solvent by sublimation under vacuum. fda.gov This process results in a dry, porous powder that is significantly more stable than the drug in solution. For research applications, cephacetrile can be lyophilized from an aqueous solution, often with the inclusion of stabilizing excipients.

Commonly used stabilizers in lyophilized formulations of cephalosporins include cryoprotectants and lyoprotectants such as mannitol, trehalose, and polyvinylpyrrolidone (B124986) (PVP). google.com These excipients help to protect the drug from degradation during the freezing and drying processes and can also improve the stability of the final lyophilized product during storage. The pH of the solution prior to lyophilization is another critical parameter that must be optimized to ensure maximum stability. google.com

Table 4: Excipients for Stabilizing Lyophilized Cephacetrile Formulations

| Excipient | Category | Function |

| Mannitol | Sugar alcohol | Bulking agent, cryoprotectant. google.com |

| Trehalose | Disaccharide | Lyoprotectant, stabilizes protein structure. google.com |

| Polyvinylpyrrolidone (PVP) | Polymer | Lyoprotectant, inhibits crystallization. google.com |

| Buffers (e.g., phosphate (B84403), citrate) | pH modifier | Maintain optimal pH for stability. google.com |

By carefully selecting the appropriate excipients and optimizing the lyophilization cycle, it is possible to produce a highly stable formulation of this compound that is well-suited for a wide range of research applications, from in vitro antimicrobial susceptibility testing to preclinical studies.

Emerging Research Avenues and Future Perspectives for Cephacetrile Ethanolamine Salt

Exploration of Synergistic Antimicrobial Combinations with Cephacetrile Ethanolamine (B43304) Salt (Preclinical)

A significant area of contemporary antibiotic research is the use of combination therapies to enhance efficacy and combat resistance. The combination of a β-lactam antibiotic with a β-lactamase inhibitor is a well-established strategy. researchgate.netmdpi.com For instance, combinations like ceftolozane/tazobactam have proven effective against multidrug-resistant pathogens. umn.edu

Preclinical studies are exploring the synergistic potential of older cephalosporins with various compounds. The primary goal is to restore the activity of the cephalosporin (B10832234) against resistant bacterial strains. While specific data on cephacetrile ethanolamine salt is limited, research on analogous first-generation cephalosporins provides a framework for future investigation.

Mechanisms of synergy often involve one agent facilitating the action of the other. For example, an agent might increase the permeability of the bacterial cell wall, allowing better penetration of the cephalosporin. Another common approach is the combination with β-lactamase inhibitors, which protect the β-lactam ring of cephacetrile from enzymatic degradation by bacterial enzymes. frontiersin.orgnih.gov

Future preclinical research could systematically evaluate combinations of cephacetrile with a panel of natural and synthetic compounds. High-throughput screening methods can be employed to identify promising synergistic pairs against a range of clinically relevant pathogens.

Table 1: Potential Preclinical Synergistic Combinations for Cephacetrile

| Compound Class | Potential Synergistic Partner | Rationale for Combination | Potential Pathogen Targets |

| β-lactamase inhibitors | Clavulanic Acid, Tazobactam | Protection of the cephacetrile β-lactam ring from degradation. frontiersin.orgnih.gov | β-lactamase producing Staphylococcus aureus, Enterobacteriaceae |

| Aminoglycosides | Gentamicin, Tobramycin | Potential for synergy through different mechanisms of action. mdpi.com | Gram-negative bacteria |

| Plant-derived compounds | Thymol, Carvacrol | Natural antimicrobials that may have synergistic effects. frontiersin.org | Broad-spectrum |

| Antimicrobial peptides | Nisin | Can enhance the activity of traditional antibiotics against biofilms. nih.gov | Staphylococcus epidermidis, Staphylococcus aureus |

Development of New Research Probes and Chemical Tools Based on this compound

The unique structure of cephalosporins, including cephacetrile, makes them valuable scaffolds for the development of chemical probes and research tools. These tools can be instrumental in studying bacterial cell wall biosynthesis, mechanisms of antibiotic resistance, and for the identification of new drug targets.